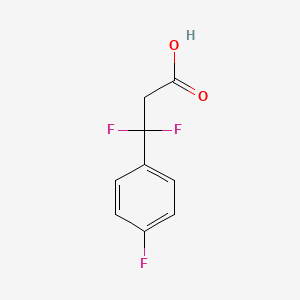

3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid

Description

3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid is a fluorinated derivative of propionic acid, characterized by a phenyl ring substituted with fluorine atoms at the 3,3- and para-positions. Fluorinated aromatic propionic acids are of interest in medicinal chemistry due to fluorine’s electronegativity and metabolic stability, which can enhance bioavailability and receptor binding .

Properties

IUPAC Name |

3,3-difluoro-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c10-7-3-1-6(2-4-7)9(11,12)5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGRYYZMVHZTIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid typically involves the introduction of fluorine atoms into the propionic acid structure. One common method involves the use of fluorinated reagents in a multi-step synthesis process. For example, starting from 4-fluorobenzaldehyde, a series of reactions including halogenation, nucleophilic substitution, and oxidation can be employed to introduce the difluoro group and form the desired propionic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and precise control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can result in the replacement of fluorine atoms with other functional groups.

Scientific Research Applications

3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to the unique properties imparted by the fluorine atoms.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid involves its interaction with molecular targets through the unique electronic and steric effects of the fluorine atoms. These interactions can influence the compound’s binding affinity, reactivity, and overall biological activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their differences are summarized below:

Key Observations :

- Fluorine Position : Para-fluoro substitution (as in 3-(4-fluorophenyl)propionic acid) is common in anti-inflammatory agents, while 3,4-difluoro derivatives (e.g., 3,4-difluorophenylpropionic acid) may exhibit improved metabolic stability .

- Electron-Withdrawing Effects : Fluorine atoms increase the acidity of the carboxylic group (pKa ~3.4–3.7 for similar compounds vs. ~4.3 for ibuprofen) .

- Bioactivity : Fluorinated analogs interact with inflammatory targets (e.g., TNF-α, IL-1β), as seen in 3-(p-methoxyphenyl)-propionic acid’s anti-inflammatory activity .

Physicochemical Properties

Acidity and Solubility

- pKa Values: Fluorinated propionic acids exhibit lower pKa values (~3.4–3.7) compared to non-fluorinated derivatives (e.g., propionic acid: pKa ~4.88) due to fluorine’s electron-withdrawing effects .

- Melting Points: 3-(3-Chloro-4-fluorophenyl)propionic acid: 56–59°C . 3,4-Difluorophenylpropionic acid: Not explicitly reported, but difluoro analogs generally have higher melting points than mono-fluoro derivatives due to increased molecular symmetry .

Metabolic Pathways

- Gut Microbiota Interactions : Analogous compounds like 3-(3′-hydroxyphenyl)propionic acid are metabolized by gut microbiota into smaller aromatic acids (e.g., 3-hydroxyphenylacetic acid), suggesting fluorinated derivatives may undergo similar biotransformation .

Biological Activity

3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid is a fluorinated organic compound notable for its potential biological activity and applications in medicinal chemistry. The presence of multiple fluorine atoms enhances its reactivity and interaction with biological systems, making it a compound of significant interest in drug development and biochemical research.

The molecular structure of this compound includes a propionic acid moiety with two fluorine substituents on the carbon backbone and one on the phenyl ring. This unique configuration influences its chemical behavior, stability, and interactions with biomolecules.

The biological activity of this compound is primarily attributed to the electronic effects of the fluorine atoms. These effects can alter the compound's binding affinity to various molecular targets, enhancing its potential as a therapeutic agent. The specific pathways involved depend on the target proteins or receptors within biological systems.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds can exhibit antimicrobial properties. The presence of fluorine may enhance membrane permeability or disrupt microbial metabolic pathways.

- Anticancer Potential : Similar fluorinated analogs have shown promise in inhibiting cancer cell proliferation. The unique structure may allow it to target specific signaling pathways involved in tumor growth.

- Drug Development Applications : Due to its structural features, this compound is being explored as a building block for synthesizing more complex biologically active molecules.

Anticancer Activity

A study examining the effects of various fluorinated propionic acids on cancer cell lines showed that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cells .

Antimicrobial Studies

In vitro studies have demonstrated that derivatives of propionic acids can possess antibacterial properties. For instance, compounds structurally related to this compound were tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,3-Difluoro-3-(4-chloro-phenyl)-propionic acid | One chlorine atom instead of fluorine | Moderate anticancer activity |

| 3,3-Difluoro-3-(4-bromo-phenyl)-propionic acid | One bromine atom | Lower antimicrobial activity |

| 3,3-Difluoro-3-(4-methyl-phenyl)-propionic acid | One methyl group | Enhanced drug potency |

Q & A

Q. What synthetic routes are recommended for 3,3-Difluoro-3-(4-fluorophenyl)propionic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves fluorination of a phenylpropionic acid precursor. A two-step approach is common:

Friedel-Crafts acylation of 4-fluorobenzene with a fluorinated acetyl chloride derivative to introduce the difluoro moiety.

Hydrolysis of the intermediate to yield the carboxylic acid group.

Optimization can be achieved via Design of Experiments (DOE) to assess variables like temperature, catalyst loading (e.g., AlCl₃), and solvent polarity. Computational reaction path searches (e.g., quantum chemical calculations) help identify transition states and energetically favorable pathways . For analogs, trifluoropropionic acid derivatives (e.g., 3,3,3-trifluoro-2-(nitrophenyl)propionic acid) have been synthesized via similar routes, with yields improved by adjusting electron-withdrawing substituents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for resolving fluorinated positions, with chemical shifts influenced by electronic effects of the 4-fluoro substituent. Compare with analogs like 3-(3,5-difluorophenyl)propionic acid (δ ~ -110 to -120 ppm for aromatic F) .

- IR Spectroscopy : Confirm the carboxylic acid group (O-H stretch ~2500-3300 cm⁻¹, C=O ~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M-H]⁻ for C₉H₆F₃O₂: 227.023).

- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are synthesized (e.g., methyl ester analogs) .

Q. What are the key handling and storage considerations for this compound?

- Methodological Answer :

- Hazard Mitigation : Based on analogs like 3-(3,5-difluorophenyl)propionic acid (GHS05: corrosive, GHS07: irritant), use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of fine powders .

- Storage : Store in airtight containers at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis or degradation. Monitor for discoloration or precipitate formation, which may indicate decomposition.

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the electron-withdrawing 4-fluoro group lowers HOMO energy, reducing susceptibility to oxidation .

- Solubility Parameters : Use Hansen solubility parameters (δ) to predict solvent compatibility. For analogs, δ values range from 18–22 MPa¹/², favoring polar aprotic solvents (e.g., DMF, DMSO) .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) by docking studies, as done for 3-[(4-carboxyphenyl)amino]propionic acid .

Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR/IR results with independent techniques (e.g., X-ray for crystal structure confirmation). For yield discrepancies, replicate experiments under controlled conditions (e.g., moisture-free, inert atmosphere).

- Meta-Analysis : Compare with structurally similar compounds. For example, trifluoropropionic acid derivatives show yield variations due to steric effects of substituents .

- Statistical Tools : Apply ANOVA to identify significant variables in synthesis protocols. Contradictions in fluorination efficiency may arise from trace moisture or catalyst deactivation .

Q. What methodologies assess the environmental persistence or degradation pathways of this compound?

- Methodological Answer :

- High-Resolution LC-MS/MS : Detect degradation products in environmental matrices (e.g., water, soil). For perfluorinated analogs, hydroxyl radicals (HO•) generated via UV/H₂O₂ systems are effective in breaking C-F bonds .

- Ecotoxicity Assays : Use Daphnia magna or algal models to evaluate acute/chronic toxicity. Structural analogs like perfluorobutane sulfonic acid show bioaccumulation potential, necessitating persistence studies .

- Degradation Kinetics : Monitor half-lives under varying pH and temperature. For fluorinated acids, alkaline conditions (pH >10) accelerate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.